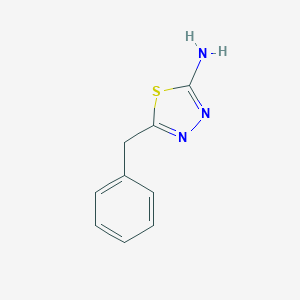

5-Benzyl-1,3,4-thiadiazol-2-amine

説明

The Significance of 1,3,4-Thiadiazole (B1197879) Scaffolds in Medicinal Chemistry and Related Fields

The 1,3,4-thiadiazole nucleus, a five-membered aromatic ring containing two nitrogen atoms and a sulfur atom, is a privileged scaffold in drug discovery. nih.govresearchgate.net Its unique structural and electronic properties have made it a focal point for medicinal chemists for decades. nih.gov

Historical Context and Evolution of Thiadiazole Research

The journey of thiadiazole research has been marked by significant milestones. The initial discovery and synthesis of thiadiazole derivatives paved the way for the exploration of their chemical and biological properties. researchgate.netresearchgate.net The advent of sulfur drugs and the subsequent discovery of mesoionic compounds significantly accelerated the progress in this field. researchgate.net Over the years, research has evolved from simple substitutions to the creation of complex hybrid molecules, incorporating the thiadiazole moiety into other medicinally active structures to enhance their pharmacological effects. nih.gov This has led to the development of a vast library of thiadiazole derivatives with a wide array of applications.

Pharmacological Relevance of Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a constituent of numerous compounds that exhibit a remarkable diversity of pharmacological activities. nih.govresearchgate.netwisdomlib.orgnih.govoaji.net This versatility stems from the unique features of the thiadiazole nucleus, which can act as a hydrogen bonding domain and a two-electron donor system. pkheartjournal.com The presence of the toxophoric -N=C-S- group is also believed to contribute to its broad biological activity. oaji.net

Derivatives of 1,3,4-thiadiazole have been reported to possess a wide range of therapeutic properties, as detailed in the table below:

| Pharmacological Activity | Description | References |

| Antimicrobial | Effective against various bacterial and fungal strains, including drug-resistant ones. wisdomlib.orgmdpi.comrsc.org | wisdomlib.orgmdpi.comrsc.org |

| Anticancer | Shows cytotoxic activity against various human tumor cell lines, with some derivatives exhibiting potency comparable to or better than existing chemotherapy drugs. wisdomlib.orgmdpi.comnih.gov | wisdomlib.orgmdpi.comnih.gov |

| Anti-inflammatory | Demonstrates significant anti-inflammatory effects. researchgate.netwisdomlib.orgoaji.net | researchgate.netwisdomlib.orgoaji.net |

| Anticonvulsant | Exhibits activity against seizures, with research focused on developing agents with higher selectivity and lower toxicity. pkheartjournal.comfrontiersin.org | pkheartjournal.comfrontiersin.org |

| Antiviral | Shows potential against a range of viruses. nih.govnih.gov | nih.govnih.gov |

| Antiparasitic | Active against parasites such as those causing leishmaniasis and malaria. nih.gov | nih.gov |

| Antitubercular | Displays activity against Mycobacterium tuberculosis, including multi-drug resistant strains. mdpi.comnih.gov | mdpi.comnih.gov |

| Antioxidant | Exhibits properties that can protect cells from damage caused by free radicals. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Antidiabetic | Shows potential in managing diabetes. pkheartjournal.comresearchgate.net | pkheartjournal.comresearchgate.net |

This broad spectrum of activity underscores the importance of the 1,3,4-thiadiazole scaffold in the development of new therapeutic agents. wisdomlib.org

Structural Importance of the 1,3,4-Thiadiazole Ring System

The structural features of the 1,3,4-thiadiazole ring are crucial to its pharmacological utility. As a five-membered heterocyclic ring, it possesses a high degree of aromaticity, which contributes to its in vivo stability and generally low toxicity in higher vertebrates. rsc.orgnih.gov The presence of both nitrogen and sulfur atoms allows for various interactions with biological targets. pkheartjournal.comrsc.org The thiadiazole ring can act as a bioisosteric replacement for other groups, a strategy often employed in drug design to improve a compound's properties. rsc.org The ability of the 1,3,4-thiadiazole moiety to act as a hydrogen bond acceptor and its constrained conformation make it a valuable pharmacophore. pkheartjournal.com

Defining the Specific Research Focus on 5-Benzyl-1,3,4-thiadiazol-2-amine

Within the vast family of thiadiazole derivatives, this compound has emerged as a compound of particular interest. The introduction of a benzyl (B1604629) group at the 5-position and an amine group at the 2-position of the 1,3,4-thiadiazole ring creates a unique chemical entity with specific potential applications.

Research on this specific compound has explored its synthesis and potential biological activities. For instance, studies have detailed the synthesis of this compound and its derivatives, often starting from phenylacetic acid. researchgate.net These synthetic efforts are crucial for producing the compound in sufficient quantities for further investigation.

The biological evaluation of this compound and its derivatives has revealed promising activities. For example, some derivatives have been investigated as acetylcholinesterase inhibitors, which are relevant for the treatment of Alzheimer's disease. researchgate.net Other research has focused on its potential as an uncompetitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a target for cancer therapy. acs.orgacs.org Furthermore, derivatives of this compound have been synthesized and evaluated for their anticancer activity against various cancer cell lines. healthinformaticsjournal.comscispace.com

Current Research Landscape and Knowledge Gaps Pertaining to the Compound

The current research on this compound indicates a growing interest in its therapeutic potential. The primary areas of investigation include its synthesis, structural characterization, and evaluation of its biological activities, particularly in the realms of anticancer and neuroprotective research. researchgate.nethealthinformaticsjournal.com

However, there are still significant knowledge gaps. While initial studies have shown promise, a comprehensive understanding of the compound's full pharmacological profile is lacking. Further research is needed to explore a wider range of biological activities and to elucidate the structure-activity relationships of its derivatives in more detail. The mechanism of action at the molecular level for its observed biological effects often requires more in-depth investigation. Moreover, while some synthetic routes have been established, the development of more efficient and scalable synthesis methods would be beneficial for future research and potential development. The long-term stability and pharmacokinetic properties of this compound and its derivatives are also areas that warrant further exploration to assess their potential as viable drug candidates.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-benzyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTCSEFOSVTSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353822 | |

| Record name | 5-benzyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16502-08-2 | |

| Record name | 5-benzyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16502-08-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 5-Benzyl-1,3,4-thiadiazol-2-amine

The synthesis of the this compound core is primarily achieved through the construction of the 1,3,4-thiadiazole (B1197879) ring. Various strategies have been developed, with ring closure reactions being the most prominent.

Ring Closure Reactions for the Thiadiazole Moiety

Ring closure or cyclization reactions are fundamental to forming the 1,3,4-thiadiazole heterocyclic system. researchgate.netsbq.org.br These methods typically involve the reaction of a thiosemicarbazide (B42300) or a related derivative with a suitable cyclizing agent. sbq.org.br

A common and direct method for synthesizing this compound involves the reaction of phenylacetyl chloride with thiosemicarbazide. nih.govchemsrc.com In this reaction, the thiosemicarbazide acts as a binucleophile, reacting with the acyl chloride. The reaction of thiodipropionic acid with thiosemicarbazide in the presence of phosphorus oxychloride is a known method to produce bis-aminothiadiazole. nih.gov Similarly, reacting phenylacetyl chloride with thiosemicarbazide can yield the target compound. nih.gov Another approach involves the cyclization of thiosemicarbazide derivatives with various aromatic carboxylic acids in the presence of POCl3 to form 1,3,4-thiadiazole derivatives. jocpr.com

The general mechanism for the formation of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazide involves a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid (or its derivative), followed by dehydration and subsequent cyclization. sbq.org.br

One-pot syntheses offer an efficient route to 1,3,4-thiadiazole derivatives. For instance, a one-pot, three-component reaction has been developed to prepare N-substituted 5-amino-1,3,4-thiadiazole derivatives from a ketene (B1206846) S,S-acetal, a carbonyl compound, and thiocarbohydrazide. researchgate.net Another one-pot method involves the reaction between a thiosemicarbazide and a carboxylic acid in the presence of a polyphosphate ester (PPE), avoiding the use of toxic reagents like POCl3. encyclopedia.pubnih.gov A four-component one-pot synthesis of 2-amino-1,3,4-thiadiazoles has also been developed using primary amines, carbon disulfide, hydrazine, and acyl chlorides in water. nih.gov

While these methods are for derivatives, they highlight the versatility of one-pot strategies which can be adapted for the synthesis of this compound by using appropriate starting materials like phenylacetic acid or its derivatives.

Dehydrocyclization Methods from Thiosemicarbazides

Dehydrocyclization of thiosemicarbazides is a key method for forming the 1,3,4-thiadiazole ring. nih.gov This process involves the intramolecular cyclization of a thiosemicarbazide intermediate with the elimination of a small molecule, often water or hydrogen sulfide. The use of a desulfurative agent like p-toluenesulfonyl chloride (p-TsCl) can facilitate the cyclization of a thiosemicarbazide resin to form a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole. nih.gov

A transition-metal-free condensation of thiosemicarbazide with aldehydes, followed by iodine-mediated oxidative C-S bond formation, provides an efficient route to 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org This method could be applied to the synthesis of this compound by using phenylacetaldehyde (B1677652) as the starting aldehyde.

Ultrasound-Assisted Synthetic Approaches

Ultrasound irradiation has emerged as a green and efficient technique for organic synthesis, often leading to higher yields, shorter reaction times, and purer products compared to conventional methods. tandfonline.comresearchgate.net This methodology has been successfully applied to the synthesis of 1,3,4-thiadiazole derivatives. tandfonline.comnih.govresearchgate.netiaea.org For example, an efficient multicomponent method for the synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids has been reported under ultrasound irradiation. researchgate.netiaea.org The reaction of pyrazole-4-carbaldehyde, 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, and 2-mercaptoacetic acid in ethanol (B145695) at 50 °C under ultrasound irradiation gave excellent yields in short reaction times. researchgate.net

While a specific ultrasound-assisted synthesis for this compound is not detailed in the provided context, the general success of this technique for related structures suggests its potential applicability. The benefits of sonochemistry, such as enhanced reaction rates and yields, make it an attractive alternative for the synthesis of this compound. tandfonline.comresearchgate.net

Derivatization of this compound

The 2-amino group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties.

Three novel 5-benzyl-1,3,4-thiadiazole derivatives were synthesized starting from phenylacetic acid derivatives. researchgate.net The synthesis of 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine was achieved by dropwise addition of POCl3 to a mixture of 4-bromophenylacetic acid and thiosemicarbazide. researchgate.net This intermediate was then further reacted to produce other derivatives. researchgate.net

Derivatization can also occur at the 5-position of the thiadiazole ring. For instance, N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)amide derivatives were synthesized from 5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine. acs.org

Schiff base formation is a common derivatization reaction for 2-amino-1,3,4-thiadiazoles. The reaction of 2-amino-5-substituted-aryl-1,3,4-thiadiazole with appropriate aldehydes in the presence of an acid catalyst yields Schiff base ligands. jocpr.com Similarly, new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been synthesized. nih.gov

The following table summarizes some examples of derivatization reactions of amino-thiadiazole compounds:

| Starting Material | Reagent(s) | Product Type | Reference |

| 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine | Varies | 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | researchgate.net |

| 5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine | Carboxylic acid, HATU, DIEA | N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)amide | acs.org |

| 2-amino-5-substituted-aryl-1,3,4-thiadiazole | Aldehydes, H2SO4 | Schiff bases | jocpr.com |

| 5-amino-1,3,4-thiadiazole-2-thiol | Varies | Imine derivatives | nih.gov |

Formation of Urea (B33335) Derivatives through Reaction with Phenyl Isocyanates/Isothiocyanates

The primary amino group of this compound readily reacts with phenyl isocyanates and isothiocyanates to form the corresponding urea and thiourea (B124793) derivatives. This reaction is a common strategy to introduce a substituted phenyl ring, which can significantly influence the biological properties of the resulting molecule.

The synthesis typically involves the reaction of the amine with an appropriate aryl isocyanate in a suitable solvent. asianpubs.orgprepchem.com This straightforward addition reaction provides a modular approach to a library of urea derivatives, as demonstrated by the synthesis of various aryl urea compounds. asianpubs.org For instance, a series of aryl ureas have been prepared as analogues of biologically active compounds, showcasing the utility of this reaction in drug discovery. asianpubs.org

Table 1: Examples of Urea Derivatives from Aryl Amines and Aryl Isocyanates

| Compound ID | Starting Amine | Reactant | Key Features | Reference |

|---|---|---|---|---|

| 8g | 4-Aminophenoxy-N-methylpyridine-2-carboxamide | 3-(Trifluoromethyl)phenyl isocyanate | Contains a trifluoromethylphenyl group | asianpubs.org |

| 8e | 4-Aminophenoxy-N-methylpyridine-2-carboxamide | 4-Fluorophenyl isocyanate | Features a fluorophenyl moiety | asianpubs.org |

Synthesis of Imine/Schiff Base Derivatives

The condensation of the amino group of this compound with various aldehydes and ketones yields imine or Schiff base derivatives. This transformation is a cornerstone in the synthesis of diverse heterocyclic compounds.

The general procedure involves refluxing the thiadiazole amine with a substituted aldehyde in a solvent like ethanol, often with a catalytic amount of acid. nih.govjocpr.com This method has been employed to synthesize a wide range of 5-arylidene amino-1,3,4-thiadiazole derivatives. nih.gov The resulting imine bond is a key linker for introducing further structural diversity. For example, new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been synthesized and evaluated for their biological activities. nih.gov

Table 2: Synthesis of Imine Derivatives

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 5-Amino-1,3,4-thiadiazol-2-[(N-substituted benzoyl)]sulphonamide | Aromatic aldehydes | 5-Arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzoyl)]sulphonamides | nih.gov |

Modifications at the Amino Group

Beyond urea and imine formation, the amino group of this compound is a focal point for various other chemical modifications to generate novel derivatives. These modifications can include acylation, alkylation, and the introduction of different functional groups to explore structure-activity relationships.

Introduction of Heterocyclic Moieties (e.g., Piperazines, Piperidines, Benzimidazoles, Triazines)

A significant strategy in the derivatization of this compound involves the introduction of other heterocyclic rings, which can impart favorable pharmacokinetic and pharmacodynamic properties.

Piperazines: Piperazine-containing derivatives have been synthesized by reacting a suitable precursor with substituted benzyl (B1604629) chlorides. nih.govresearchgate.net For instance, 1-(substituted-benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazines were prepared and evaluated for their biological potential. researchgate.net The synthesis of N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole has also been reported. nih.govresearchgate.net

Piperidines: The synthesis of piperidine (B6355638) derivatives can be achieved through various methods, including intramolecular cyclization and multi-component reactions. mdpi.com

Benzimidazoles: Benzimidazole (B57391) moieties have been linked to the 1,3,4-thiadiazole core. One approach involves the nucleophilic substitution reaction between 2-mercapto-1H-benzimidazole and a chloromethyl-substituted 1,3,4-thiadiazol-2-amine. researchgate.net Subsequent condensation with aromatic aldehydes can yield Schiff base derivatives. researchgate.net The synthesis of benzimidazole derivatives often involves the condensation of 1,2-benzenediamine with aldehydes. rsc.org

Triazines: Triazine rings can be incorporated through various synthetic routes. For example, new 1,2,4-triazine (B1199460) derivatives have been synthesized from 2,5-dihydrazino-1,3,4-thiadiazole. researchgate.net The synthesis of 1,2,4-triazino[3,4-b]-1,3,4-thiadiazines has also been reported. biointerfaceresearch.com

Table 3: Introduction of Heterocyclic Moieties

| Heterocycle | Synthetic Approach | Example Product | Reference |

|---|---|---|---|

| Piperazine (B1678402) | Reaction with substituted benzyl chlorides | 1-(3,4-dichlorobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | nih.gov |

| Benzimidazole | Nucleophilic substitution and condensation | Benzimidazole derivatives linked to 1,3,4-thiadiazole carrying an imine group | researchgate.net |

Sulfonamide Linkages

The introduction of a sulfonamide linkage is another important modification of the this compound scaffold. These derivatives are often synthesized by reacting the amino group with various sulfonyl chlorides. This has led to the development of compounds with potent biological activities. For example, novel 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives have been synthesized and their inhibitory effects on certain enzymes were investigated. nih.govtandfonline.com

Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of advanced techniques and green chemistry principles to improve efficiency, reduce waste, and enhance safety. In the context of this compound and its derivatives, several innovative approaches have been reported.

One notable green chemistry approach is the one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives from a thiosemicarbazide and a carboxylic acid using polyphosphate ester (PPE) as a catalyst. nih.govmdpi.com This method avoids the use of toxic reagents like phosphorus oxychloride or thionyl chloride. nih.govmdpi.com Additionally, solvent-free aza Diels-Alder reactions using grinding and microwave irradiation have been employed for the synthesis of 1,2,4-triazine derivatives, representing a green and efficient synthetic route. researchgate.net The use of ultrasonic techniques and recyclable catalysts are also gaining prominence in the synthesis of heterocyclic compounds. biointerfaceresearch.com

Biological Activities and Pharmacological Investigations

Anticancer and Cytotoxic Activities

The 1,3,4-thiadiazole (B1197879) nucleus is a key pharmacophore in the development of new anticancer agents. Its derivatives have demonstrated the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and target specific molecular pathways essential for tumor progression. bepls.com The introduction of a benzyl (B1604629) group at the 5-position of the thiadiazole ring often enhances the anticancer effects. nih.gov

The cytotoxic potential of 5-benzyl-1,3,4-thiadiazol-2-amine and its derivatives has been evaluated against a broad spectrum of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with promising anticancer activity.

The inhibitory effects of 1,3,4-thiadiazole derivatives on tumor cell growth have been widely documented. For instance, a series of novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines showed significant antitumor activities against the MDA-MB-231 breast cancer cell line. mdpi.com Specifically, N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine, N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine, and 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine demonstrated greater inhibitory activity than the standard chemotherapeutic drug, cisplatin. mdpi.com Structure-activity relationship (SAR) analysis indicated that the presence of an aromatic ring and electron-withdrawing substituents on that ring promotes anticancer activity. mdpi.com

In another study, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited potent anti-proliferative effects against LoVo (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 2.44 µM and 23.29 µM, respectively, after 48 hours of incubation. nih.gov Furthermore, certain derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells, a critical attribute for developing safer therapeutic agents.

The table below summarizes the cytotoxic activity of various 1,3,4-thiadiazole derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | Not specified | mdpi.com |

| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | Not specified | mdpi.com |

| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | Not specified | mdpi.com |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | nih.gov |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 | nih.gov |

| Compound with methoxy (B1213986) group at para position | PC3 | 22.19 ± 2.1 | mdpi.com |

| Compound with methoxy group at para position | SKNMC | 5.41 ± 0.35 | mdpi.com |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA | 9 | mdpi.comnih.gov |

| 2-amino-5-benzylthio-1,3,4-thiadiazole | HeLa, SMMC-7721, MCF-7, A549 | Not specified | lookchem.com |

Cell viability and proliferation assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays, are standard methods to quantify the cytotoxic effects of chemical compounds.

The MTT assay was used to evaluate the in vitro cytotoxicity of a series of 1,3,4-thiadiazole derivatives against MCF-7 and HepG2 (hepatocellular carcinoma) cell lines. The results, expressed as IC50 values, showed a wide range of anticancer activity. nih.gov For example, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives were assessed for their anticancer activity against human prostate cancer (PC3), human neuroblastoma (SKNMC), and human colon cancer (HT29) cell lines using the MTT assay. mdpi.com

Similarly, the SRB assay was employed to determine the antiproliferative activity of 1,3,4-thiadiazole derivatives against various human cancer cell lines, including HeLa, MDA-MB-231, PANC-1 (pancreatic cancer), and A549 (lung cancer). nih.gov Some of these novel compounds demonstrated significant antiproliferative activity with GI50 values in the sub-micromolar range. nih.gov

The table below presents data from cell viability and proliferation assays for selected 1,3,4-thiadiazole derivatives.

| Compound | Assay | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 1,3,4-Thiadiazole derivatives | MTT | MCF-7 | 2.34–91.00 µg/mL | nih.gov |

| 1,3,4-Thiadiazole derivatives | MTT | HepG2 | 3.13–44.87 µg/mL | nih.gov |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivative | MTT | PC3 | 22.19 ± 2.1 | mdpi.com |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivative | MTT | SKNMC | 5.41 ± 0.35 | mdpi.com |

| 1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) with benzoannulen scaffold | SRB | HeLa, MDA-MB-231, PANC1, A549 | 0.079–8.284 | nih.gov |

A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest, which halts the proliferation of cancer cells.

Several studies have shown that this compound derivatives can induce apoptosis and modulate the cell cycle in cancer cells. For instance, treatment of HepG2 and MCF-7 cells with certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives led to cell cycle arrest at the S and G2/M phases. nih.govmdpi.comcu.edu.eg This was accompanied by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels, indicating that the cytotoxic effect is mediated through the induction of apoptosis. nih.govmdpi.comcu.edu.eg

Flow cytometry analysis is commonly used to assess the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells. One study revealed that a particular 1,3,4-thiadiazole derivative arrested breast cancer cells at the G2/M phase, likely through the inhibition of CDK1 (cyclin-dependent kinase 1). nih.govrsc.org Another derivative was found to increase the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. nih.govrsc.org Annexin V-PI staining further confirmed these findings, showing an increase in both early apoptotic and necrotic cells following treatment with specific thiadiazole compounds. nih.govrsc.org

The table below highlights the effects of selected 1,3,4-thiadiazole derivatives on apoptosis and the cell cycle.

| Compound | Cancer Cell Line | Effect | Mechanism | Reference |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e | HepG2 | Cell cycle arrest at S and G2/M phases | Increased Bax/Bcl-2 ratio, increased caspase 9 | nih.govmdpi.comcu.edu.eg |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i | MCF-7 | Cell cycle arrest at G2/M phase | Increased Bax/Bcl-2 ratio, increased caspase 9 | nih.govmdpi.comcu.edu.eg |

| 1,3,4-Thiadiazole derivative 19 | MCF-7 | Cell cycle arrest at G2/M phase | Inhibition of CDK1 | nih.govrsc.org |

| 1,3,4-Thiadiazole derivative 6b | MCF-7 | Increased sub-G1 cell population | Induction of necrosis | nih.govrsc.org |

While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to evaluate the therapeutic potential of a compound in a whole organism.

The in vivo anticancer efficacy of this compound derivatives has been demonstrated in tumor-bearing mice models. For example, a radioactive tracing study with a specific 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4i) showed its ability to target sarcoma cells in vivo. nih.govmdpi.comcu.edu.eg This targeting ability is a crucial factor for maximizing the therapeutic effect on the tumor while minimizing side effects on healthy tissues.

Furthermore, research has shown that the benzyl group in 5-benzyl-N-methyl-1,3,4-thiadiazol-2-amine enhances its anticancer activity by promoting hydrophobic interactions with target proteins, leading to the inhibition of tumor growth in mice.

The anticancer activity of this compound and its derivatives is attributed to their interaction with various molecular targets and pathways. The 1,3,4-thiadiazole ring system, being mesoionic in nature, can easily cross cellular membranes and interact with biological macromolecules like proteins and DNA. nih.gov

Several mechanisms of action have been proposed, including:

Enzyme Inhibition: These compounds can act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival. For instance, some 1,3,4-thiadiazole-2-amine derivatives have been identified as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme essential for the synthesis of guanosine (B1672433) nucleotides. nih.gov Others have been developed as inhibitors of focal adhesion kinase (FAK) by targeting its ATP-binding pocket. nih.gov Additionally, inhibition of topoisomerase II, glutaminase, histone deacetylase, and various kinases like Abl kinase and human epidermal growth factor receptor (EGFR) have been reported. nih.gov

Induction of Apoptosis: As discussed earlier, many 1,3,4-thiadiazole derivatives induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases. nih.govmdpi.comcu.edu.eg

Cell Cycle Arrest: These compounds can interfere with the cell cycle machinery, leading to arrest at specific checkpoints (e.g., G2/M phase) and preventing cancer cell division. nih.govmdpi.comcu.edu.egnih.govrsc.org

Mechanisms of Anticancer Action

Antimicrobial Activities

In addition to their anticancer properties, 1,3,4-thiadiazole derivatives, including those based on the this compound structure, have demonstrated a broad spectrum of antimicrobial activities.

A number of studies have reported the antibacterial activity of 5-benzyl-1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria.

A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones were synthesized and showed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis. nih.govresearchgate.net Some of these derivatives were found to be as potent or even more potent than the reference drugs norfloxacin (B1679917) and ciprofloxacin. nih.govresearchgate.net The structure-activity relationship (SAR) analysis indicated that both the benzyl unit and the nature of the linker (S or SO₂) have a substantial impact on the antibacterial activity. nih.govresearchgate.net

Another study investigated the antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides and found that several of the synthesized compounds displayed potent activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus, Bacillus subtilis) bacteria. rsc.org

Table 2: Antibacterial Spectrum of this compound Derivatives

| Bacterial Strain | Activity | Reference |

| Staphylococcus aureus | High activity | nih.govresearchgate.netrsc.org |

| Staphylococcus epidermidis | High activity | nih.govresearchgate.net |

| Bacillus subtilis | Active | rsc.org |

| Escherichia coli | Active | rsc.org |

| Pseudomonas aeruginosa | Tested | researchgate.net |

The 1,3,4-thiadiazole scaffold is also a component of compounds with notable antifungal properties. Studies have shown that derivatives of this heterocyclic system are active against various fungal pathogens.

One study investigated the antifungal activity of 2-(p-substituted benzylidene)-3-(5-alkyl-1,3,4-thiadiazol-2-yl) thiazolidin-4-ones against Aspergillus niger and Candida albicans. scholarsresearchlibrary.com The results indicated that compounds with electron-withdrawing groups were generally more active. scholarsresearchlibrary.com Another study focused on the synergistic effect of 1,3,4-thiadiazole derivatives with amphotericin B against Candida species, finding that the combination led to significant structural alterations in the fungal cell wall. nih.gov

A separate investigation into nitroheteroaryl-1,3,4-thiadiazole derivatives containing an N-benzyl moiety showed antifungal activity against Aspergillus fumigatus. researchgate.net

Table 3: Antifungal Spectrum of this compound Derivatives

| Fungal Strain | Activity | Reference |

| Aspergillus niger | Active | scholarsresearchlibrary.com |

| Candida albicans | Active | scholarsresearchlibrary.comnih.gov |

| Aspergillus fumigatus | Active | researchgate.net |

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The 1,3,4-thiadiazole nucleus has been identified as a promising scaffold for the development of new antileishmanial agents. mui.ac.irnih.gov

A novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing an N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety was synthesized and evaluated for its in vitro antileishmanial activity against Leishmania major. nih.gov Many of the synthesized compounds exhibited good activity against the promastigote form of the parasite. nih.gov The most active compound, a 4-methylbenzyl analog, significantly reduced the number of intracellular amastigotes within macrophages. nih.gov

Another study synthesized and evaluated a series of 2-substituted-thio-1,3,4-thiadiazoles and a 2-substituted-amino-1,3,4-thiadiazole for their activity against Leishmania major. mui.ac.ir All the synthesized compounds demonstrated good antileishmanial activity against both promastigote and amastigote forms of the parasite, particularly after 48 and 72 hours of incubation. mui.ac.ir

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial potential of compounds derived from this compound is significantly influenced by their structural modifications. The core isoindoline-1,3-dione ring system is considered essential in the pharmacophore of certain derivatives due to its planar aromatic nature and hydrophobicity, which facilitates interaction with various biological targets. nih.gov

In a series of newly synthesized isoindoline-1,3-dione derivatives incorporating the this compound moiety, antimycobacterial activity was evaluated against the Mycobacterium tuberculosis H37Rv strain. nih.govacs.org The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aniline (B41778) and 1,3,4-thiadiazole rings played a crucial role in their efficacy. acs.org For instance, merging the 1,3,4-thiadiazole scaffold with an s-triazine core has been shown to increase antimicrobial activity compared to the individual moieties. researchgate.net

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial activity of this compound derivatives has been quantified through Minimum Inhibitory Concentration (MIC) assays against various microbial strains.

A series of isoindoline-1,3-dione derivatives, including those synthesized from this compound, were tested for antimycobacterial activity against the M. tuberculosis H37Rv strain. nih.govacs.org The MIC is determined using methods such as dual read-out (OD590 and fluorescence) assays. nih.govacs.org In one study, derivatives of s-triazine containing the this compound moiety were synthesized and evaluated against Gram-positive and Gram-negative bacterial strains using a micro-dilution procedure. researchgate.net Several of these compounds, specifically P2BF, P6BF, and P15BF, showed excellent activity. researchgate.net

The table below summarizes the MIC values for selected derivatives.

| Compound Class | Test Organism | MIC | Reference |

| Isoindoline-1,3-dione Derivatives | M. tuberculosis H37Rv | Not specified in snippets | acs.org, nih.gov |

| s-Triazine Derivatives (P1BF-P15BF) | Gram-positive & Gram-negative bacteria | Effective (specific values not in snippets) | researchgate.net |

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, indicating a broad spectrum of pharmacological interest.

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase (CA) isoenzymes, particularly human carbonic anhydrase I and II (hCA I and hCA II), is a significant area of investigation for 1,3,4-thiadiazole derivatives. researchgate.net Studies on novel 1,3,4-thiadiazole-2-amine derivatives have shown powerful inhibitory actions against both hCA I and hCA II. researchgate.net The inhibitory constants (Ki) for these compounds were found to be in the micromolar range. researchgate.net Specifically, for a series of new thiosemicarbazides and their corresponding 1,3,4-thiadiazole-2-amine derivatives, the Ki values against hCA I were between 0.73–21.60 µM, and against hCA II, they ranged from 0.42–15.08 µM. researchgate.net Other research confirms that aryl-substituted dithiodibenzothioate derivatives can inhibit hCA I and hCA II, though some compounds showed activation instead of inhibition. tandfonline.com

The table below presents the inhibitory constants for derivatives against carbonic anhydrase isoenzymes.

| Compound Class | Enzyme Target | Ki (µM) | Reference |

| 1,3,4-Thiadiazole-2-amine Derivatives | hCA I | 0.73 – 21.60 | researchgate.net |

| 1,3,4-Thiadiazole-2-amine Derivatives | hCA II | 0.42 – 15.08 | researchgate.net |

Urease Enzyme Inhibition

Research has also extended to the evaluation of urease inhibition by complexes and ligands related to this compound derivatives. researchgate.net While specific inhibitory data for the parent compound is not detailed in the provided context, the investigation into its derivatives suggests a potential role in modulating this enzyme's activity.

α-Glucosidase Inhibition

The potential of 5-benzyl-1,3,4-thiadiazole derivatives as inhibitors of α-glucosidase has been noted in several studies. researchgate.netresearchgate.netjadavpuruniversity.in Certain derivatives have been found to significantly decrease the specific activity of α-amylase and α-glucosidase produced by Bacillus subtilis. researchgate.net These compounds have been suggested to be effective inhibitors of glycosidases through various mechanisms. researchgate.net One study highlighted a new ester of a fatty acid isolated from Amaranthus spinosus for its α-glucosidase inhibitory activity, and in the same context, referenced research on the synthesis and evaluation of this compound derivatives, indicating this scaffold is of interest for this target. jadavpuruniversity.in

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine, is a well-documented activity for derivatives of this compound. researchgate.netcumhuriyet.edu.trcumhuriyet.edu.tr Several studies have synthesized and characterized these derivatives for their AChE-inhibiting properties. hep.com.cnacs.org

One of the most active compounds identified is 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine, which exhibited an IC50 value of 49.86 μM. researchgate.netresearchgate.netresearchgate.net Molecular docking studies suggest that this compound can interact with the catalytic active site of AChE. researchgate.netresearchgate.net Another derivative, 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole, showed moderate AChE inhibition with an IC50 value of 33.16 µM. researchgate.net Furthermore, a series of novel 1,3,4-thiadiazole-2-amine derivatives demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values for AChE ranging from 3.48–81.48 µM. researchgate.net

The table below summarizes the reported IC50 and Ki values for the inhibition of Acetylcholinesterase.

| Compound | Enzyme Target | IC50 (µM) | Ki (µM) | Reference |

| 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine | Acetylcholinesterase | 49.86 | - | researchgate.net, researchgate.net, researchgate.net |

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | Acetylcholinesterase | 33.16 | - | researchgate.net |

| 1,3,4-Thiadiazole-2-amine Derivatives | Acetylcholinesterase | - | 3.48 – 81.48 | researchgate.net |

Caspase-3 Inhibition

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). Caspase-3 is a key executioner caspase, and its inhibition is a target for therapeutic intervention in diseases characterized by excessive apoptosis.

Research into derivatives of the 1,3,4-thiadiazole scaffold has identified compounds with anti-apoptotic capabilities through caspase inhibition. A study focused on a series of (E)-N-substituted-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines, which includes the benzyl derivative (E)-N-Benzyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine, investigated their potential as caspase-3 inhibitors. benthamdirect.com These compounds were synthesized and evaluated for their anti-apoptotic properties, highlighting the potential of this chemical family to modulate caspase-3 activity. benthamdirect.com While many thiadiazole derivatives are studied for their ability to induce apoptosis in cancer cells by activating caspases, this research points to the scaffold's versatility, where specific substitutions can lead to caspase inhibition instead.

Anticonvulsant Activity

The 1,3,4-thiadiazole ring is a structural component of various compounds investigated for anticonvulsant properties. rasayanjournal.co.in A number of derivatives have been synthesized and evaluated for their ability to protect against seizures in preclinical models. The general mechanism for some 1,3,4-thiadiazole derivatives is thought to involve the enhancement of GABA-mediated synaptic inhibition, which helps prevent excessive neuronal firing in the brain. researchgate.net

The maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are standard preclinical screens for identifying potential anticonvulsant agents. The MES model is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests activity against absence seizures by raising the seizure threshold. nih.govencyclopedia.pub

Various derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have demonstrated anticonvulsant effects in these models. For instance, a study on 2-amino-5-phenyl-1:3:4-thiadiazole, a close analog of the subject compound, found that it could block the tonic component of maximal electroshock seizures in mice. nih.gov However, it was not effective against convulsions induced by pentylenetetrazole (also known as leptazol). nih.gov Other research has focused on creating hybrid molecules, such as benzothiazole-1,3,4-thiadiazole conjugates, which yielded potent candidates in both MES and scPTZ tests, indicating a broad spectrum of anticonvulsant activity. nih.gov

| Compound Derivative | Test Model | Observed Activity | Reference |

|---|---|---|---|

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Maximal Electroshock (MES) | Blocked tonic component of seizures. | nih.gov |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Pentylenetetrazole (PTZ) | Not effective against PTZ-induced convulsions. | nih.gov |

| Benzothiazole-1,3,4-thiadiazole Conjugates | MES and scPTZ | Identified potent candidates with minimal neurotoxicity. | nih.gov |

| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | Showed a maximum protection of 64.28%. | researchgate.net |

| 2-Aryl-1,3,4-thiadiazole Amidines | MES and scPTZ | Potent activity observed, particularly with 2-(trifluoromethyl)phenyl substitution, but with associated neurotoxicity. | nih.gov |

Diuretic Activity

Certain derivatives of 1,3,4-thiadiazole have been investigated for their diuretic effects, which increase urine output and promote the excretion of sodium. This activity is often associated with the inhibition of the carbonic anhydrase enzyme, a mechanism shared by established diuretic drugs like acetazolamide.

The diuretic potential of 1,3,4-thiadiazole derivatives has been evaluated in animal models. In one study, a series of 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives, which are structurally very similar to this compound, were synthesized and assessed for diuretic activity in white rats. The total urinary output was measured over a 24-hour period to determine the diuretic action of the synthesized compounds. The study identified several derivatives from this series as having the most pronounced diuretic effects.

Beyond general diuretic action, the specific effects on electrolyte excretion are crucial. This includes natriuretic (sodium excretion), kaliuretic (potassium excretion), and saluretic (salt excretion) properties. The most active 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives from the aforementioned study were further analyzed for these specific properties. The research confirmed that these compounds demonstrated high levels of diuretic action coupled with satisfactory kaliuretic, saluretic, and natriuretic effects, indicating a favorable profile for a potential diuretic agent.

| Compound Class | Animal Model | Properties Assessed | Key Findings | Reference |

|---|---|---|---|---|

| 5-Benzylthio-1,3,4-thiadiazol-2-amine derivatives | White rats | Diuretic Activity (urinary output) | Several derivatives showed high levels of diuretic action. | |

| Active 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives | White rats | Kaliuretic, Saluretic, Natriuretic Properties | Demonstrated satisfactory electrolyte excretion profiles. |

Anti-inflammatory Properties

The 1,3,4-thiadiazole scaffold is present in numerous compounds that have been explored for anti-inflammatory activity. rasayanjournal.co.in Research has shown that derivatives can exhibit significant anti-inflammatory effects, often evaluated through in vitro methods like the protein denaturation procedure or in vivo models such as the carrageenan-induced paw edema test.

Studies on various 2-amino-1,3,4-thiadiazole derivatives have demonstrated this potential. For example, a series of novel 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated as anti-inflammatory agents, with some compounds showing significant activity compared to the standard drug ibuprofen. benthamdirect.com Another study investigated 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives and found that several compounds exhibited significant anti-inflammatory activity by inhibiting protein denaturation. nih.gov These findings underscore the potential of the 1,3,4-thiadiazole core structure as a basis for the development of new anti-inflammatory drugs.

Antioxidant Properties

The antioxidant potential of compounds is their ability to counteract oxidative stress, a process implicated in numerous diseases. Derivatives of the 1,3,4-thiadiazole class have been investigated for their capacity to scavenge free radicals.

Research into thiazolidin-4-one analogues incorporating a 1,3,4-thiadiazole moiety has identified derivatives with notable antioxidant effects. nih.gov In one study, a derivative, designated as D-16, demonstrated potent activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with an IC50 value of 22.3 µM. nih.gov Structure-activity relationship (SAR) studies from this research indicated that para-substituted hydroxy derivatives showed remarkable antioxidant potential. nih.gov While not the specific subject compound, a related oxadiazole, 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA), also showed significant DPPH free radical and hydrogen peroxide scavenging activity, comparable to that of Vitamin C. ajol.info

Table 1: Antioxidant Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| Thiazolidin-4-one derivative (D-16) | DPPH Radical Scavenging | IC50 = 22.3 µM | nih.gov |

| 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) | DPPH Radical Scavenging | Activity comparable to Vitamin C | ajol.info |

| 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) | Hydrogen Peroxide Scavenging | Activity comparable to Vitamin C | ajol.info |

Antiviral Properties

The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleic acids, which may contribute to its potential antiviral activity. nih.gov Various derivatives have been synthesized and tested against several viruses, including Human Immunodeficiency Virus (HIV) and Tobacco Mosaic Virus (TMV).

Studies on 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide (B32628) derivatives showed significant anti-HIV-1 activity at micromolar concentrations. mdpi.com The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, onto the N-aryl ring was found to enhance antiviral potency. nih.gov For instance, derivative 8 , with a fluorine substitution, and derivative 9 , with a trifluoromethyl group, showed improved activity over the unsubstituted phenyl derivative 7 . nih.gov Another study synthesized a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives and tested them against TMV. mdpi.com Compound E2 from this series exhibited excellent protective activity, with an EC50 value of 203.5 µg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 µg/mL). mdpi.com

Table 2: Antiviral Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Virus | Assay/Result | Reference |

|---|---|---|---|

| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(phenyl) acetamide (7) | HIV-1 | IC50 = 20.83 µM | mdpi.com |

| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(4-fluorophenyl) acetamide (8) | HIV-1 | IC50 = 7.50 µM | mdpi.com |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E2) | Tobacco Mosaic Virus (TMV) | Protective Activity EC50 = 203.5 µg/mL | mdpi.com |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E8) | Tobacco Mosaic Virus (TMV) | Curative Activity = 59.2% at 500 µg/mL | mdpi.com |

Antiparasitic Properties

Nitro-containing compounds are an established class of anti-infective agents, and their integration with a 1,3,4-thiadiazole core has yielded promising results against protozoan parasites. mdpi.com Derivatives have been screened for activity against the parasites responsible for Human African Trypanosomiasis (HAT), Chagas disease, and leishmaniasis.

In a study of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, most compounds showed submicromolar IC50 values against the bloodstream form of Trypanosoma brucei rhodesiense. mdpi.com Notably, compounds where the piperazine (B1678402) ring attached to the thiadiazole was unsubstituted showed the highest potency. mdpi.com Compound 18c , a 5-nitrothiophene derivative, was identified as one of the most potent nitro-containing agents reported against HAT in vitro, with an IC50 of 0.012 µM. mdpi.com Another compound, 18g , demonstrated a noteworthy cure rate in an acute mouse model of HAT and also showed significant in vitro activity against T. cruzi and L. donovani. mdpi.com

Table 3: Antiparasitic Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Parasite | Result (IC50) | Reference |

|---|---|---|---|

| Compound 16c | T. b. rhodesiense | 0.060 µM | mdpi.com |

| Compound 17c | T. b. rhodesiense | 0.346 µM | mdpi.com |

| Compound 18c | T. b. rhodesiense | 0.012 µM | mdpi.com |

| Compound 18g | T. cruzi | 0.54 µM | mdpi.com |

| Compound 18g | L. donovani | 0.29 µM | mdpi.com |

Antidepressant and Anxiolytic Properties

The central nervous system (CNS) activity of 1,3,4-thiadiazole derivatives has been an area of pharmacological investigation, leading to the discovery of compounds with potential antidepressant and anxiolytic effects.

A study focused on new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363), which were further modified into thiobenzyl derivatives, tested their antidepressant activity using imipramine (B1671792) as a reference drug. nih.gov Two compounds, 4i(b) and 4i(c) , demonstrated significant antidepressant activity, reducing immobility time by 77.99% and 76.26%, respectively, which was comparable to the standard drug imipramine (82%). nih.gov In another research effort, a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and screened for CNS activity. nih.gov It was found that some of these compounds possessed marked antidepressant and anxiolytic properties comparable in efficacy to the reference drugs Imipramine and Diazepam. nih.gov The most potent compound from this series, 3k , was further investigated and showed a promising mixed antidepressant-anxiolytic profile. nih.gov

Table 4: Antidepressant and Anxiolytic Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Activity | Key Finding | Reference |

|---|---|---|---|

| 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4 -thiadiazole (4i(b)) | Antidepressant | Decreased immobility time by 77.99% (vs. 82% for Imipramine) | nih.gov |

| 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole (4i(c)) | Antidepressant | Decreased immobility time by 76.26% (vs. 82% for Imipramine) | nih.gov |

| 2-amino-5-sulfanyl-1,3,4-thiadiazole derivative (3k) | Antidepressant & Anxiolytic | Showed a mixed antidepressant-anxiolytic activity profile | nih.gov |

Preclinical Evaluation and Drug Discovery Potential

In vivo Studies and Animal Models

The therapeutic potential of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives has been investigated in various animal models, revealing promising activities ranging from anticancer to diuretic effects.

Tumor-bearing Mice Models

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have been evaluated for their anticancer properties in tumor-bearing mice. For instance, a study involving new 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds demonstrated their cytotoxic potential against cancer cell lines. nih.gov An in vivo radioactive tracing study of one such derivative, compound 4i, confirmed its ability to target sarcoma cells in a tumor-bearing mouse model. nih.gov This highlights the potential of this class of compounds in cancer therapy.

Another study focused on benzothiazoles bearing a 1,3,4-thiadiazole moiety as potential dual inhibitors of VEGFR-2 and BRAF kinase, which are crucial in tumor progression. mdpi.com The research identified compounds that exhibited significant cytotoxicity against cancer cell lines and were found to be safer than the reference drug, sorafenib, in normal cell lines. mdpi.com

Table 1: In Vivo Anticancer Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4i) | Sarcoma-bearing mice | Demonstrated targeting ability to sarcoma cells. | nih.gov |

| Benzothiazole with 1,3,4-thiadiazole moiety (4f) | Not specified | Exhibited potent inhibition of BRAF and VEGFR-2 enzymes. | mdpi.com |

White Rat Models for Diuretic Activity

The diuretic effects of this compound derivatives have been assessed in white rat models. A study on novel 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives found that certain 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were among the most active in increasing total urinary output. biopolymers.org.uanuph.edu.ua These compounds were further studied for their effects on electrolyte excretion, demonstrating favorable saluretic and natriuretic properties. biopolymers.org.uanuph.edu.ua The research indicated that the unsubstituted phenyl group or one substituted with a chlorine atom at the 4-position was most favorable for diuretic activity. researchgate.net

Table 2: Diuretic Activity of 5-Benzylthio-1,3,4-thiadiazol-2-amine Derivatives in White Rats

| Derivative | Key Findings | Reference |

|---|---|---|

| Unsubstituted phenyl group | Increased total urinary output. | researchgate.net |

| 4-chloro substituted phenyl group | Increased total urinary output. | researchgate.net |

| 2-chloro, bromo, methyl, or nitro substituted phenyl groups | Drastic decrease in activity. | researchgate.net |

Toxicity Assessment (Excluding Dosage)

Evaluating the toxicity profile of a potential drug candidate is a critical step in the preclinical phase.

Invertebrate Models (e.g., Daphnia magna)

While specific studies on the toxicity of this compound in Daphnia magna were not found, this model is a standard for ecotoxicological assessments. The lack of available data in this specific context highlights a potential area for future research to understand the environmental impact of this class of compounds.

Neurotoxicity Studies (e.g., Rotarod method)

Neurotoxicity studies are crucial for compounds intended for neurological or systemic applications. A study on new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, including thiobenzyl derivatives, reported that all compounds in the series passed neurotoxicity tests. nih.gov This suggests a favorable preliminary safety profile regarding motor coordination and neurological function.

Pharmacokinetics (Implicit in drug discovery)

Pharmacokinetic properties, which describe the absorption, distribution, metabolism, and excretion of a compound, are fundamental to its potential as a drug. The structural features of 1,3,4-thiadiazole-containing compounds, such as chemical flexibility and the potential for favorable membrane permeability, make them an attractive scaffold for drug design. nih.gov In vivo radioactive tracing studies, like the one performed on a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative, provide initial insights into the distribution and targeting capabilities of these compounds, which are key aspects of their pharmacokinetic profile. nih.gov

In vivo Radioactive Tracing Studies

Radioactive tracing studies are crucial in preclinical evaluation to understand the biodistribution and tumor-targeting capabilities of potential therapeutic agents. A study involving a derivative of the 1,3,4-thiadiazole class provides significant insights into this area. mdpi.comnih.gov Specifically, a radioiodinated version of a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative featuring a benzyl (B1604629) piperidine (B6355638) moiety (compound 4i) was evaluated in a sarcoma-bearing mouse model to assess its cancer-targeting ability. mdpi.comnih.gov

The study revealed that the radioiodinated compound accumulated in the solid tumor at higher concentrations compared to normal muscle tissue at all observed time points. nih.gov This preferential uptake in cancerous tissue is a key indicator of the compound's potential as a targeted therapy. The efficacy of tumor targeting was quantified by the target-to-non-target (T/NT) ratio, which measures the concentration of the compound in the tumor relative to surrounding healthy tissue. The T/NT ratio for the radioiodinated compound was greater than one at all time intervals, reaching a maximum value of 3.69 at 1.5 hours post-injection. nih.gov These findings confirm that the compound can efficiently target cancer tissue, suggesting that the 1,3,4-thiadiazole scaffold is a promising backbone for developing targeted anticancer agents. mdpi.comnih.gov

Table 1: In Vivo Tumor Targeting of Radioiodinated Compound 4i

| Time Post-Injection (hours) | Target-to-Non-Target (T/NT) Ratio |

|---|---|

| 0.25 | > 1 |

| 0.5 | > 1 |

| 1.0 | > 1 |

| 1.5 | 3.69 |

| 3.0 | > 1 |

This table summarizes the tumor-targeting efficiency of a radioiodinated 1,3,4-thiadiazole derivative in a sarcoma-bearing mouse model, as reported in the study. nih.gov

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound"—a chemical structure with promising biological activity that can be systematically modified to enhance its therapeutic properties. The this compound scaffold has served as a valuable starting point for such optimization efforts.

Researchers have designed and synthesized various series of 1,3,4-thiadiazole derivatives to identify lead compounds for cancer treatment. mdpi.comnih.gov In one such study, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole compounds were modified with different heterocyclic moieties, including piperazine (B1678402) and piperidine rings. mdpi.comnih.govresearchgate.net Through cytotoxicity screening against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, compounds 4e (containing an o-ethoxyphenyl piperazine group) and 4i (containing a benzyl piperidine group) were identified as the most active agents. mdpi.comnih.gov This identification was the result of structure-activity relationship (SAR) analysis, which showed that incorporating more lipophilic moieties enhanced the antitumor activity. nih.gov

Further optimization efforts have focused on different molecular targets. In a quest for novel Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, a lead compound (12 ) from a series of N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amines was optimized. nih.gov This led to the identification of compound 40 , which showed potent inhibition of the STAT3 pathway and exhibited significant antiproliferative activity against cancer cells with overactivated STAT3. nih.gov Similarly, screening and SAR analysis of N-(1,3,4-thiadiazol-2-yl)amide derivatives led to the discovery of compound 19n as an uncompetitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD), another important target in cancer metabolism. acs.org

These examples demonstrate a clear strategy: starting with a core 1,3,4-thiadiazole structure, systematic modifications are made to different regions of the molecule to improve potency and selectivity against a specific biological target. nih.govacs.org

Table 2: Examples of Optimized 1,3,4-Thiadiazole-Based Lead Compounds

| Lead Compound | Target/Activity | Key Findings |

|---|---|---|

| Compound 4i | Anticancer (Cytotoxicity) | High activity against MCF-7 and HepG2 cancer cells; proven tumor-targeting in vivo. mdpi.comnih.gov |

| Compound 40 | STAT3 Inhibitor | Potent inhibitor of STAT3 phosphorylation; in vivo antitumor efficacy in a DU145 xenograft model (65.3% tumor growth inhibition). nih.gov |

| Compound 19n | 6PGD Inhibitor | Uncompetitive inhibitor of 6PGD with an IC₅₀ value of 5.1 ± 1.0 μM; suppressed proliferation of A549 and Huh7 cells. acs.org |

| Compound 4a | Acetylcholinesterase (AChE) Inhibitor | Moderate AChE inhibition with an IC₅₀ value of 33.16 µM. researchgate.net |

Translational Research Perspectives for Novel Therapeutic Agents

Translational research aims to bridge the gap between preclinical discoveries and clinical applications. The extensive investigation into this compound and its derivatives has opened several promising avenues for the development of new therapeutic agents for a range of diseases. mdpi.comnih.govnih.govresearchgate.netdntb.gov.uanih.gov

The primary focus has been on oncology. The demonstrated cytotoxicity against various cancer cell lines, coupled with successful in vivo tumor targeting, positions these compounds as strong candidates for further development as anticancer drugs. mdpi.comdntb.gov.ua The identification of specific molecular targets like STAT3 and 6PGD provides a clear mechanistic basis for their action. nih.govacs.org For instance, the development of STAT3 inhibitors like compound 40 is highly relevant, as STAT3 is a key oncogene implicated in cell proliferation, survival, and metastasis. nih.gov The ability of these compounds to induce cell cycle arrest and apoptosis further strengthens their therapeutic rationale. nih.gov

Beyond cancer, the 1,3,4-thiadiazole scaffold shows significant versatility. Research has demonstrated that derivatives can act as potent acetylcholinesterase (AChE) inhibitors. researchgate.net This suggests a potential application in treating neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a cornerstone of therapy. researchgate.net The synthesis of 5-benzyl-1,3,4-thiadiazole derivatives has yielded compounds with moderate AChE-inhibition activity, marking them as potential lead candidates for multi-target agents against Alzheimer's disease. researchgate.net

Furthermore, the structural framework of 1,3,4-thiadiazole is associated with potent antifungal properties, highlighting another translational perspective. nih.gov The inherent ability of these heterocyclic compounds to interact with diverse biological molecules makes them a valuable platform for polypharmacology—the design of single molecules that can act on multiple targets. nih.govrsc.org The favorable pharmacokinetic profiles, including good oral bioavailability and balanced hydrophilicity, observed in some derivative series enhance their potential for successful clinical translation. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name/Identifier | Chemical Class/Core Structure |

|---|---|

| This compound | 1,3,4-Thiadiazole |

| Compound 4e | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative |

| Compound 4i | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative |

| Compound 12 | N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine |

| Compound 40 | N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine derivative |

| Compound 19n | N-(1,3,4-thiadiazol-2-yl)amide derivative |

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | 5-benzyl-1,3,4-thiadiazole derivative |

| Acetazolamide | 1,3,4-Thiadiazole derivative |

| Doxorubicin | Anthracycline (Standard Anticancer Drug) |

| Phenylacetic acid | Carboxylic Acid |

| Thiosemicarbazide (B42300) | Thiocarbamide |

| 6-phosphogluconate dehydrogenase (6PGD) | Enzyme |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Protein (Transcription Factor) |

Applications in Other Scientific Disciplines

Agrochemical Applications

The 1,3,4-thiadiazole (B1197879) scaffold is a component of numerous biologically active molecules, including those developed for agricultural use. researchgate.net Research into derivatives of this heterocyclic system has revealed significant potential for creating new agents to protect crops from fungi and weeds. sarpublication.com

Fungicidal Properties

Derivatives of the 1,3,4-thiadiazole ring are recognized for their fungicidal capabilities against various plant pathogens. rasayanjournal.co.in The core structure is a key pharmacophore that researchers modify to enhance efficacy and spectrum of activity. For instance, studies have utilized 5-phenyl-1,3,4-thiadiazol-2-amine, a compound structurally similar to 5-benzyl-1,3,4-thiadiazol-2-amine, as a starting material for synthesizing novel thiadiazole-linked compounds. researchgate.net These new molecules have demonstrated notable in vitro inhibitory activity against plant pathogenic fungi, with some derivatives showing high efficacy against challenging pathogens like Rhizoctonia solani. researchgate.net

The fungicidal action of these compounds is often attributed to the unique chemical properties of the thiadiazole ring. nih.gov Research has shown that N-acyl-N-arylalanines incorporating a 1,2,3-thiadiazole fragment exhibit moderate to good antifungal activity against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. nih.govresearchgate.net This indicates that the thiadiazole moiety is a promising component in the design of new fungicides.

Table 1: Fungicidal Activity of Selected Thiadiazole Derivatives

| Fungal Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Rhizoctonia solani | N-(5-phenyl-1,3,4-thiadiazol-2-yl) derivative | High inhibitory activity | researchgate.net |

| Botrytis cinerea | 1,3,4-thiadiazole derivative | Good fungicidal activity | researchgate.net |

| Aspergillus niger | 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine | Significant antifungal activity | rasayanjournal.co.in |

Herbicidal Properties

The 1,3,4-thiadiazole nucleus is a key structural feature in several commercial herbicides, such as buthidiazole and tebuthiuron. researchgate.net This has spurred extensive research into new derivatives for selective weed control. researchgate.netacs.org Studies have systematically prepared various types of derivatives starting from 2-amino-5-substituted-1,3,4-thiadiazoles to investigate the relationship between their molecular structure and herbicidal effects. acs.org

Among the different modifications, 1,3,4-thiadiazol-2-yl-ureas have shown particularly prominent herbicidal activity. acs.org The effectiveness of these compounds is influenced by the substituent at the 5-position of the thiadiazole ring. acs.org For example, research on N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides demonstrated that some of these compounds possess good herbicidal activities against dicotyledonous plants like Brassica campestris L. researchgate.net The mechanism of action for many thiadiazole-based herbicides involves the inhibition of photosynthesis. researchgate.net

Material Science

In material science, the focus is on creating substances with novel properties or improved performance. The 1,3,4-thiadiazole ring serves as a robust building block for developing advanced materials, polymers, and protective coatings, primarily due to its thermal stability and ability to coordinate with metals. researchgate.netacs.orgchemmethod.com

Development of Advanced Materials

Thiadiazole derivatives are recognized for their utility as corrosion inhibitors, a critical application in the protection of metals like mild steel. nih.govresearchgate.net Compounds such as 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole, a close analog of this compound, have been synthesized and evaluated for their ability to prevent steel dissolution in acidic environments. nih.gov The effectiveness of these inhibitors is attributed to the presence of nitrogen and sulfur heteroatoms, which facilitate the adsorption of the molecule onto the metal surface, forming a protective film. nih.govresearchgate.net This adsorption blocks the active sites for corrosion. electrochemsci.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that thiadiazole derivatives can act as efficient mixed-type or anodic-type inhibitors. nih.govelectrochemsci.org

Table 2: Corrosion Inhibition Efficiency of Thiadiazole Derivatives on Steel

| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H₂SO₄ | >90% (at optimal conc.) | nih.gov |

| (4-Dimethylamino-benzylidene)- researchgate.netnih.govelectrochemsci.orgthiadiazol-2-yl-amine | Mild Steel | 1.0 M HCl | 91% (at optimal conc.) | cihanuniversity.edu.iq |

Use as Building Blocks for Polymers and Coatings

The 1,3,4-thiadiazole moiety is incorporated into polymer backbones to enhance thermal stability and confer specific chemical properties. researchgate.net The aromatic nature of the ring contributes to the rigidity and robustness of the polymer chain. Researchers have synthesized novel copolyhydrazides (CPHs) and copolyoxadiazoles (CPODs) containing the 1,3,4-thiadiazole unit. researchgate.net The inclusion of this heterocyclic ring was found to improve solubility in polar aprotic solvents while maintaining high thermal stability, making the resulting polymers easier to process. researchgate.net

Furthermore, polymers based on thiadiazole derivatives have been investigated for their optical and electrochemical properties. acs.org For example, RAFT polymerization of vinyl sulfides containing 1,3,4-thiadiazole units has been used to create polymers with controlled molecular weights. acs.org These polymers can form metal complexes, and their unique structure, containing heteroatoms, makes them candidates for applications in n-type semiconductors and luminescent materials. The amino group on this compound provides a reactive site for polymerization reactions, allowing it to be used as a monomer or cross-linking agent in the synthesis of new polymers and functional coatings.

Analytical Chemistry

In analytical chemistry, compounds that can selectively interact with specific ions or molecules are highly valuable. Thiadiazole derivatives are known to be effective metal-chelating agents due to the electron-donating nitrogen and sulfur atoms in the heterocyclic ring. This property allows them to form stable complexes with various metal ions.

This chelating ability can be harnessed for analytical purposes, such as in the development of chemical sensors for detecting heavy metal ions in environmental samples. The formation of a complex between a thiadiazole derivative and a metal ion can lead to a measurable change in an optical or electrochemical signal, allowing for quantitative analysis. The extensive research into the adsorption of thiadiazoles on metal surfaces for corrosion inhibition also underscores their strong interaction with metals, a principle that can be adapted for analytical applications like electrochemical sensors. researchgate.netcihanuniversity.edu.iq

Biochemical Research

The structural features of this compound have made it and its derivatives subjects of interest in biochemical research, particularly in the investigation of protein-ligand interactions. The 1,3,4-thiadiazole ring system is a key pharmacophore and its derivatives have been synthesized and evaluated for their potential to interact with and modulate the activity of specific proteins.

Study of Protein Interactions

Research has focused on the synthesis of various derivatives of this compound and their subsequent evaluation as inhibitors of specific enzymes. These studies provide insight into the molecular interactions between the compounds and the active sites of proteins, which is crucial for the development of new therapeutic agents.

One area of investigation has been the development of acetylcholinesterase (AChE) inhibitors. researchgate.net AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary target in the management of Alzheimer's disease. A study on novel 5-benzyl-1,3,4-thiadiazole derivatives demonstrated their potential to inhibit AChE. researchgate.net In this study, derivatives of 5-benzyl-1,3,4-thiadiazole were synthesized and their AChE inhibitory activity was assessed. researchgate.net